![molecular formula C6H7BrO2 B12646655 (1)-3-Bromo-5-ethylfuran-2(5H)-one CAS No. 76508-26-4](/img/structure/B12646655.png)
(1)-3-Bromo-5-ethylfuran-2(5H)-one
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Overview
Description
(1)-3-Bromo-5-ethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a bromine atom attached to the third carbon of the furan ring and an ethyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1)-3-Bromo-5-ethylfuran-2(5H)-one typically involves the bromination of 5-ethylfuran-2(5H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding furanones or carboxylic acids.
Reduction: The compound can be reduced to form 3-bromo-5-ethylfuran-2(5H)-ol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-bromo-5-ethylfuran-2(5H)-one derivatives such as carboxylic acids.
Reduction: 3-bromo-5-ethylfuran-2(5H)-ol.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(1)-3-Bromo-5-ethylfuran-2(5H)-one has shown potential in the development of pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antibacterial properties.
Case Study: Antimicrobial Activity
A study evaluated various derivatives of this compound against common bacterial strains. The results indicated that certain modifications enhanced antimicrobial efficacy, suggesting potential applications in treating infections caused by resistant strains .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.
Synthesis Example:
The synthesis of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate involved this compound as a precursor. The reaction conditions included heating with dimethylcarbonate, leading to significant yields .
Reaction Step | Conditions | Yield |
---|---|---|
Ethylation | 110°C for 3 hours | 50.6% |
Agrochemical Applications
Research has suggested that this compound may have potential applications in agrochemicals, particularly as an insecticide or fungicide. Its furan structure is known to exhibit biological activity against pests.
Case Study: Insecticidal Activity
A formulation containing this compound was tested for insecticidal properties against agricultural pests. The results demonstrated effective control over pest populations, indicating its viability as an agrochemical agent .
Mechanism of Action
The mechanism of action of (1)-3-Bromo-5-ethylfuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the furan ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
3-Bromo-2(5H)-furanone: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2(5H)-furanone: Lacks the bromine atom, reducing its reactivity in electrophilic substitution reactions.
3-Chloro-5-ethylfuran-2(5H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: (1)-3-Bromo-5-ethylfuran-2(5H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
76508-26-4 |
---|---|
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191.02 g/mol |
IUPAC Name |
4-bromo-2-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3 |
InChI Key |
KCGSSVQARQZECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C(=O)O1)Br |
Origin of Product |
United States |
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